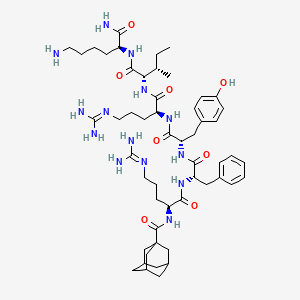

Ada-RYYRIK-NH2

Beschreibung

Eigenschaften

Molekularformel |

C53H82N14O8 |

|---|---|

Molekulargewicht |

1043.3 g/mol |

IUPAC-Name |

N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]adamantane-1-carboxamide |

InChI |

InChI=1S/C53H82N14O8/c1-3-31(2)43(49(74)62-38(44(55)69)13-7-8-20-54)67-46(71)39(14-9-21-60-51(56)57)63-47(72)42(27-33-16-18-37(68)19-17-33)65-48(73)41(26-32-11-5-4-6-12-32)64-45(70)40(15-10-22-61-52(58)59)66-50(75)53-28-34-23-35(29-53)25-36(24-34)30-53/h4-6,11-12,16-19,31,34-36,38-43,68H,3,7-10,13-15,20-30,54H2,1-2H3,(H2,55,69)(H,62,74)(H,63,72)(H,64,70)(H,65,73)(H,66,75)(H,67,71)(H4,56,57,60)(H4,58,59,61)/t31-,34?,35?,36?,38-,39-,40-,41-,42-,43-,53?/m0/s1 |

InChI-Schlüssel |

CHQPBFJDZBBZJD-OGHQQVQQSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of Ada Ryyrik Nh2

Solid-Phase Peptide Synthesis (SPPS) Approaches for RYYRIK-NH2

The assembly of the hexapeptide sequence Arg-Tyr-Tyr-Arg-Ile-Lys-NH2 (RYYRIK-NH2) is efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. chemistryviews.org The process simplifies purification as excess reagents and by-products are removed by simple filtration and washing steps. peptide.com

Fmoc/tBu Chemistry Protocols

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the predominant method for the SPPS of RYYRIK-NH2. nih.govaltabioscience.com This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid. peptide.compeptide.com The side chains of the amino acids, which contain reactive functional groups, are protected by acid-labile groups, primarily based on tert-butyl (tBu). peptide.comaltabioscience.com This orthogonal protection scheme ensures that the side-chain protecting groups remain intact during the Fmoc-group removal, which is typically achieved using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.comuci.edu

The synthesis commences with a Rink amide resin, which is pre-loaded with the C-terminal amino acid, in this case, Lysine (B10760008), and is designed to yield a peptide amide upon final cleavage. uci.edu Each cycle of amino acid addition involves two main steps: the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid. uci.edu The progress of the coupling reaction is often monitored to ensure completion.

Coupling Reagents and Strategies for Efficient Hexapeptide Elongation

The formation of the amide bond between the incoming amino acid and the N-terminus of the growing peptide chain requires the activation of the carboxylic acid group. bachem.com The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially in sequences that may present synthetic challenges. The RYYRIK sequence, with its two arginine residues, can be considered a "difficult sequence" due to potential aggregation. nih.gov

Several classes of coupling reagents are available, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.comjpt.com For a sequence like RYYRIK, aminium/uronium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective. peptide.comsigmaaldrich.com These reagents react with the Fmoc-amino acid to form a highly reactive activated ester, facilitating rapid and efficient coupling. sigmaaldrich.com The addition of a base, typically N,N-diisopropylethylamine (DIPEA), is required to neutralize the protonated amine and facilitate the reaction. bachem.com

Another highly efficient coupling reagent is COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which has shown excellent performance, often superior to HBTU and HATU, and can be used with only one equivalent of base. acs.org

A typical coupling protocol would involve pre-activating the Fmoc-amino acid with the chosen coupling reagent and an additive like OxymaPure in a suitable solvent such as DMF, and then adding this mixture to the deprotected peptide-resin. peptide.com

| Coupling Reagent | Full Name | Class | Key Advantages |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | High coupling efficiency, especially for difficult sequences. sigmaaldrich.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Efficient and widely used, with minimal racemization. peptide.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium Salt | High efficiency, good solubility, and requires less base. acs.org |

| DIC/OxymaPure | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Carbodiimide/Additive | Cost-effective and efficient combination. peptide.com |

Side-Chain Protection Scheme Considerations

The selection of appropriate side-chain protecting groups is crucial for the success of the Fmoc/tBu SPPS of RYYRIK-NH2. These protecting groups must be stable to the basic conditions of Fmoc deprotection but readily cleavable under the final acidic conditions used to release the peptide from the resin. altabioscience.com For the RYYRIK-NH2 sequence, the following side-chain protection is typically employed:

Arginine (Arg): The guanidinium (B1211019) group is highly basic and requires a robust protecting group. The Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) group is a common choice as it is sufficiently stable to Fmoc deprotection conditions but is cleaved by trifluoroacetic acid (TFA). researchgate.net

Tyrosine (Tyr): The hydroxyl group of tyrosine is protected with a tert-butyl (tBu) ether. This group is stable to the basic conditions of Fmoc deprotection and is removed during the final TFA cleavage. researchgate.net

Isoleucine (Ile): The side chain of isoleucine is an aliphatic hydrocarbon and does not require protection.

Lysine (Lys): The ε-amino group of lysine is protected with a Boc (tert-butyloxycarbonyl) group. The Boc group is acid-labile and is removed simultaneously with the other side-chain protecting groups and the cleavage from the resin. researchgate.net

| Amino Acid | Side-Chain Functional Group | Protecting Group | Cleavage Condition |

|---|---|---|---|

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA |

| Tyrosine (Tyr) | Hydroxyl | tBu (tert-butyl) | TFA |

| Isoleucine (Ile) | sec-Butyl | None | - |

| Lysine (Lys) | ε-Amino | Boc (tert-butyloxycarbonyl) | TFA |

Post-Synthetic N-Terminal Functionalization

Following the successful assembly of the RYYRIK-NH2 peptide on the resin, the final step is the introduction of the adamantyl (Ada) group at the N-terminus. This modification is performed while the peptide is still attached to the solid support. nih.gov

Adamantyl (Ada) Group Introduction Techniques

The adamantyl group is introduced via an acylation reaction with the free N-terminal amine of the resin-bound peptide. A common method involves the use of 1-adamantanecarboxylic acid . This carboxylic acid is activated in a similar manner to the amino acids during the SPPS cycles.

The activation of 1-adamantanecarboxylic acid can be achieved using standard coupling reagents such as HATU or HBTU in the presence of a base like DIPEA in DMF. nih.govuni-giessen.de The activated adamantoyl species then reacts with the N-terminal amine of the RYYRIK-NH2 peptide to form a stable amide bond. The reaction is typically carried out for an extended period to ensure complete acylation. nih.gov After the adamantylation is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically a mixture of TFA with scavengers such as water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. uci.edu

Comparative Analysis of N-Terminal Acylation Methods for Analogues (e.g., Acetyl, Methylthioacetyl, Benzoyl)

The N-terminus of the RYYRIK-NH2 peptide can be modified with various acyl groups to generate analogues with different properties. The choice of acylation agent and method influences the reaction conditions and potential outcomes.

Acetylation: This is a common modification that neutralizes the positive charge of the N-terminal amine. lifetein.comsigmaaldrich.com It is typically achieved by treating the resin-bound peptide with a solution of acetic anhydride (B1165640) in a solvent like DMF, often with a base such as DIPEA or pyridine. wpmucdn.com The reaction is generally rapid and efficient.

Methylthioacetylation: This modification introduces a methylthioacetyl group. While specific protocols for this modification on RYYRIK-NH2 are not widely documented, it would likely involve the coupling of methylthioacetic acid using standard peptide coupling reagents like HATU or HBTU.

Benzoylation: The introduction of a benzoyl group can be achieved by reacting the peptide with benzoyl chloride or by coupling benzoic acid using peptide coupling reagents. nih.gov The use of benzoic acid with a coupling reagent like HATU is generally preferred to avoid the harsher conditions and potential side reactions associated with acyl chlorides.

| Acyl Group | Reagent | Typical Reaction Conditions | Key Characteristics of the Resulting Analogue |

|---|---|---|---|

| Acetyl | Acetic Anhydride | Acetic anhydride, DIPEA/Pyridine in DMF | Neutralizes N-terminal charge, may increase stability. lifetein.com |

| Methylthioacetyl | Methylthioacetic Acid | Methylthioacetic acid, HATU/HBTU, DIPEA in DMF | Introduces a sulfur-containing moiety, potentially altering receptor interaction. |

| Benzoyl | Benzoic Acid or Benzoyl Chloride | Benzoic acid, HATU/HBTU, DIPEA in DMF | Introduces a bulky, aromatic group, significantly increasing lipophilicity. |

| Adamantyl | 1-Adamantanecarboxylic Acid | 1-Adamantanecarboxylic acid, HATU/HBTU, DIPEA in DMF | Introduces a bulky, lipophilic, three-dimensional adamantane (B196018) cage. nih.gov |

Purification and Analytical Validation Strategies for Modified Peptides

Following the solid-phase peptide synthesis (SPPS) of the Ada-RYYRIK-NH2 sequence, the crude product typically contains a mixture of the desired peptide along with deletion sequences, truncated peptides, and by-products from the cleavage and deprotection steps. The presence of the highly hydrophobic adamantane moiety significantly influences the purification strategy, often requiring optimized conditions to achieve high purity.

Chromatographic Techniques for this compound Isolation

The primary method for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). harvardapparatus.comnih.govresearchgate.netmdpi.com This technique separates molecules based on their hydrophobicity. The adamantane group at the N-terminus of this compound imparts a significant hydrophobic character to the peptide, making it well-suited for RP-HPLC purification. mdpi.com

A typical purification protocol for this compound would involve a C18 stationary phase, which consists of silica (B1680970) particles functionalized with 18-carbon alkyl chains. waters.com The separation is achieved by eluting the peptide with a gradient of an organic solvent, such as acetonitrile (B52724) (ACN), in an aqueous mobile phase containing an ion-pairing agent, most commonly trifluoroacetic acid (TFA). researchgate.netnih.gov The TFA serves to acidify the mobile phase, which protonates the basic residues (arginine and lysine) and suppresses the ionization of acidic residues (if any) and silanol (B1196071) groups on the stationary phase, leading to sharper peaks and better separation. researchgate.net

The gradient starts with a low concentration of the organic solvent, allowing the more polar impurities to elute first. As the concentration of acetonitrile increases, the more hydrophobic components, including the target peptide this compound, will desorb from the stationary phase and elute. The high hydrophobicity conferred by the adamantane group and the tyrosine and isoleucine residues means that this compound will likely elute at a relatively high concentration of acetonitrile.

For arginine-rich peptides, ion-exchange chromatography (IEX) can also be a valuable purification step, often used orthogonally to RP-HPLC for a multi-step purification protocol. nih.govresearchgate.net In the case of this compound, with its multiple basic residues, cation-exchange chromatography could be employed to separate the target peptide from non-basic impurities.

Table 1: Illustrative RP-HPLC Purification Parameters for this compound

| Parameter | Condition | Rationale |

| Column | Preparative C18, 5-10 µm particle size | Standard for peptide purification due to its hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Provides acidic conditions and acts as an ion-pairing agent. researchgate.netnih.gov |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for eluting hydrophobic peptides. nih.gov |

| Gradient | 10-60% B over 40 minutes | A broad gradient is often necessary to separate the target peptide from closely related impurities. |

| Flow Rate | Dependent on column diameter | Scaled for preparative purification. |

| Detection | UV at 220 nm and 280 nm | 220 nm for the peptide backbone and 280 nm for the tyrosine residues. |

This table presents a representative set of conditions. Actual parameters would require optimization based on the specific crude sample.

Spectroscopic and Mass Spectrometric Methodologies for Structural Confirmation

Once the peptide is purified to a high degree, its identity and structural integrity must be confirmed. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for verifying the molecular weight of a synthetic peptide. nih.gov For this compound, techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS would be employed. umn.eduacs.org The expected monoisotopic mass of the peptide is calculated, and the observed mass from the MS analysis should match this value with high accuracy. The presence of multiple arginine residues in the RYYRIK sequence will likely result in multiply charged ions in the ESI-MS spectrum.

Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence. nih.gov In this technique, the parent ion corresponding to the peptide is isolated and fragmented, and the resulting fragment ions (b- and y-ions) are analyzed. The mass differences between the fragment ions correspond to the masses of the individual amino acid residues, allowing for the sequence to be read and confirming the presence of the adamantane modification at the N-terminus.

Table 2: Representative Mass Spectrometry Data for this compound

| Analysis | Expected Result | Purpose |

| ESI-MS | [M+2H]²⁺, [M+3H]³⁺, [M+4H]⁴⁺ ions corresponding to the calculated molecular weight. | Confirms the molecular weight of the intact peptide. |

| High-Resolution MS | Observed mass within 5 ppm of the calculated exact mass. | Provides high confidence in the elemental composition. |

| MS/MS Fragmentation | A series of b- and y-ions that confirm the sequence Ada-R-Y-Y-R-I-K-NH2. | Verifies the amino acid sequence and location of the adamantane modification. |

This table provides illustrative data. The exact m/z values would depend on the calculated mass of the specific peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide in solution and can confirm the presence and attachment of the adamantane group and the C-terminal amide. rsc.org One-dimensional (1D) ¹H NMR is used to obtain a general fingerprint of the peptide. Two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for assigning the resonances to specific protons in the peptide sequence. nih.govuzh.ch

The characteristic signals of the adamantane protons, the aromatic protons of the tyrosine residues, and the amide protons of the peptide backbone and the C-terminal amide would be identified. mdpi.com For instance, the C-terminal amide protons typically appear as a distinct signal in the amide region of the ¹H NMR spectrum. nih.gov Heteronuclear NMR experiments, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), can further aid in the complete assignment of all proton and carbon signals, providing unambiguous confirmation of the peptide's structure. rsc.org

Table 3: Key NMR Signatures for this compound

| NMR Experiment | Expected Observation | Structural Information Confirmed |

| 1D ¹H NMR | Complex spectrum with distinct regions for aromatic, alpha-proton, side-chain, and adamantyl protons. | Overall structural integrity and purity. |

| 2D TOCSY | Correlation of protons within each amino acid spin system (e.g., all protons of an isoleucine residue). | Confirms the presence of all amino acids in the sequence. uzh.ch |

| 2D NOESY | Through-space correlations between protons of adjacent residues and between the adamantane group and the N-terminal arginine. | Confirms the amino acid sequence and the location of the adamantane group. |

| ¹H-¹³C HSQC/HMBC | Correlation of protons with their directly attached carbons and long-range correlations. | Unambiguous assignment of all atoms and confirmation of the C-terminal amide. rsc.org |

This table highlights expected NMR characteristics. The specific chemical shifts would need to be determined experimentally.

Mechanistic Elucidation of Ada Ryyrik Nh2 Biological Activity

Receptor Binding and Target Engagement Studies

Nociceptin (B549756)/Orphanin FQ Receptor (NOP/ORL1) Modulation by RYYRIK-NH2 Analogues

Analogues of the RYYRIK-NH2 peptide sequence have been identified as modulators of the Nociceptin/Orphanin FQ (NOP/ORL1) receptor, a G protein-coupled receptor (GPCR) belonging to the opioid receptor family nih.govuctm.eduingentaconnect.comresearchgate.netplos.org. Specifically, the hexapeptide acetyl-RYYRIK-NH2 (Ac-RYYRIK-NH2) has been characterized as a specific antagonist for the activation of G proteins by the nociceptin/orphanin FQ (N/OFQ) receptor in rat brain preparations nih.gov. Earlier studies also identified Ac-RYYRIK-NH2 as a partial agonist in stimulating GTPγS binding to G proteins when the ORL1 receptor was transfected into CHO cells nih.govuctm.edu. These findings suggest that modifications to the RYYRIK-NH2 sequence can yield compounds with distinct functional profiles at the NOP/ORL1 receptor, acting as either agonists or antagonists nih.govuctm.eduingentaconnect.com.

| Compound/Analogue | Target Receptor | Activity Profile | Key Findings (Affinity/Potency) | Citations |

| Ac-RYYRIK-NH2 | NOP/ORL1 | Antagonist | Specific antagonist of G protein activation by N/OFQ; Schild constant 6.58 nM nih.gov. | nih.gov |

| Ac-RYYRIK-NH2 | NOP/ORL1 | Partial Agonist | Stimulated GTPγS binding to G proteins nih.govuctm.edu. | nih.govuctm.edu |

| UFP-101 | NOP | Antagonist | High affinity antagonist; pKi = 10.14 ± 0.09 nih.gov. | nih.gov |

| N/OFQ(1–13)-NH2 | NOP | Full Agonist | pEC50 = 8.75 ± 0.11; Emax = 267 (BRET ratio) nih.govunife.it. | nih.govunife.it |

| [Arg14,Lys15]N/OFQ | NOP | Superagonist | Increased activity due to synergistic effect of basic residues at positions 14 and 15 ingentaconnect.com. | ingentaconnect.com |

Interaction with Estrogen-Related Receptor Gamma (ERRγ) by Ada-RYYRIK-NH2

Specific studies detailing the interaction of this compound with the Estrogen-Related Receptor Gamma (ERRγ) were not identified in the literature search. However, ERRγ is a nuclear receptor known to bind various compounds, including 4-hydroxytamoxifen (B85900) (4-OHT) and diethylstilbestrol (B1670540) (DES), which act as ligands influencing its transcriptional activity nih.govpsu.eduwikipedia.org. These interactions are typically characterized using binding affinity assays.

Binding Affinity Determination Methodologies

The affinity of compounds for their target receptors is a fundamental parameter in pharmacological characterization. Radioligand displacement assays are a widely employed gold standard technique for this purpose nih.govnih.govpsu.eduspringernature.comresearchgate.netresearchgate.netsci-hub.segiffordbioscience.comrevvity.com. These assays involve incubating a known concentration of a radiolabeled ligand with receptor-containing membranes or cells in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity, typically quantified as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) value nih.govgiffordbioscience.com. Saturation binding assays are also utilized to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) giffordbioscience.comrevvity.com.

| Assay Type | Purpose | Key Parameters Determined | Citations |

| Radioligand Displacement Assay | Quantifies the relative affinity (Ki) of test compounds by measuring their ability to inhibit the binding of a fixed concentration of a radiolabeled ligand to the receptor. | Ki, IC50 | nih.govnih.govpsu.eduspringernature.comresearchgate.netresearchgate.netsci-hub.segiffordbioscience.com |

| Saturation Binding Assay | Determines the dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax) by incubating receptors with increasing concentrations of the radioligand. | Kd, Bmax | nih.govpsu.edugiffordbioscience.comrevvity.com |

| [35S]-GTPγS Binding Assay | Measures functional G protein activation following receptor-ligand binding, providing information on potency (EC50) and efficacy (Emax) of agonists. | EC50, Emax | researchgate.netplos.orgnih.govspringernature.comnih.govcreative-bioarray.comrevvity.comscielo.brpnas.orgspringernature.comfrontiersin.orgplos.org |

Receptor Selectivity Profiling

Assessing the selectivity of a compound for its intended target over other receptors is critical for predicting its pharmacological profile and potential off-target effects. For NOP/ORL1 receptor ligands, selectivity is often evaluated by comparing their affinities for the NOP receptor against those for classical opioid receptors (μ, δ, κ) nih.govfrontiersin.org. Similarly, for nuclear receptors like ERRγ, selectivity profiling involves assessing binding affinities across different receptor isoforms (e.g., ERRα, ERRβ, ERRγ) or related receptors like estrogen receptors nih.govresearchgate.netnih.gov. Compounds like UFP-101 have demonstrated high selectivity for the NOP receptor nih.gov.

Intracellular Signaling Pathway Interrogation

The functional consequences of receptor binding are often mediated through intracellular signaling cascades. For GPCRs like the NOP/ORL1 receptor, this typically involves the activation or inhibition of heterotrimeric G proteins.

G Protein Activation Inhibition/Stimulation Assays (e.g., [35S]-GTPγS binding)

The [35S]-GTPγS binding assay is a key biochemical method used to directly measure G protein activation following GPCR stimulation plos.orgspringernature.comnih.govcreative-bioarray.comrevvity.comscielo.brspringernature.com. In this assay, a non-hydrolyzable analog of GTP, [35S]-GTPγS, binds to the α-subunit of the G protein once it has exchanged GDP for GTP upon receptor activation. The accumulation of this bound radiolabeled GTP serves as a readout for G protein activation nih.govcreative-bioarray.com. This assay allows for the determination of a ligand's potency (EC50) and efficacy (Emax) in activating the receptor-coupled G proteins springernature.comcreative-bioarray.com. For instance, Ac-RYYRIK-NH2 has been shown to modulate G protein activation at the NOP/ORL1 receptor nih.govuctm.edu.

Downstream Signaling Cascade Analysis (e.g., Adenylyl Cyclase Modulation)

This compound exhibits receptor activation, as evidenced by its performance in a [35S]GTPγS binding assay, which is a common indicator of GPCR activation. In this assay, the compound demonstrated moderate receptor activation, with an Emax (maximal response) ranging from 10-40% and an EC50 (half-maximal effective concentration) between 20-50 nM niph.go.jp. The [35S]GTPγS binding assay indirectly reflects the engagement of G proteins, which are known to modulate the activity of adenylyl cyclase, a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway ebi.ac.ukyeastgenome.org. Therefore, while the specific direct effect of this compound on adenylyl cyclase activity (i.e., activation or inhibition) is not explicitly quantified in the provided data, its observed receptor activation implies that it triggers downstream signaling cascades that often involve adenylyl cyclase modulation and subsequent changes in intracellular cAMP levels ebi.ac.ukyeastgenome.org.

Molecular Interactions and Conformational Analysis

The molecular interactions and conformational properties of this compound are crucial for understanding its potency and specificity. Research suggests that modifications to peptide sequences, such as the addition of an adamantyl group, significantly influence these characteristics.

While specific computational modeling studies detailing the binding poses of this compound are not explicitly presented, the field of peptide drug discovery frequently employs such methods to elucidate ligand-receptor interactions researchgate.net. Advances in protein structure prediction, such as AlphaFold, have improved the accuracy of modeling binding pockets, which is essential for understanding how molecules like this compound interact with their targets elifesciences.org. The research indicates that understanding the fitting of bulky acyl groups, like the adamantyl moiety, into receptor binding sites is a focus of study, suggesting that computational approaches are utilized to analyze these interactions niph.go.jpelifesciences.org.

The potency of this compound is notably high, with an IC50 value of 3.42 nM niph.go.jp. This potency is attributed to the structural features of the molecule, particularly the adamantyl group. Compared to a benzoyl-protected analogue (Bz-RYYRIK-NH2), which showed a potency of 14.7 nM, this compound demonstrates significantly enhanced binding niph.go.jp. The binding site for acyl-alkyl groups on the target receptor appears to accommodate a compact structure, estimated to be approximately 4-5 Å in size, with several methyl groups, suggesting a specific hydrophobic interaction pocket niph.go.jp. The ability of this compound to achieve such high potency is directly linked to how effectively its adamantyl group fits within this defined receptor binding region niph.go.jp. Research into opioid receptor ligands also highlights that chemical modifications are key to achieving potent and selective interactions researchgate.net.

The adamantyl group is a critical component of this compound, playing a significant role in its interaction with the peptide-receptor interface. Its presence is directly correlated with the compound's high binding potency niph.go.jp. The compact nature of the adamantyl moiety allows it to fit optimally into a specific region of the ORL-1 receptor binding site, which is characterized by a limited space accommodating short, branched alkyl chains with methyl groups niph.go.jp. This precise fit facilitated by the adamantyl group is understood to be the primary reason for the compound's unexpectedly strong binding affinity niph.go.jp. As a derivative of the RYYRIK sequence, modifications like the adamantyl substitution are designed to influence receptor engagement and pharmacological properties researchgate.netnih.gov.

Structure Activity Relationship Sar Studies of Ada Ryyrik Nh2

Impact of N-Terminal Modifications on Biological Activity

The N-terminus of the RYYRIK-NH2 peptide sequence is a critical determinant of its pharmacological profile. Modifications at this position can significantly alter the compound's stability, receptor affinity, and functional activity. creative-peptides.com The process of N-terminal modification can enhance peptide stability by protecting against enzymatic degradation and can generate a closer mimic of a native protein structure, potentially increasing biological activity. nih.govcreative-peptides.com

The parent compound, Acetyl-RYYRIK-NH2 (Ac-RYYRIK-NH2), was identified as a ligand for the ORL1 receptor and found to act as a competitive antagonist. nih.govrndsystems.com To explore the impact of the N-terminal acyl group, a series of analogues were synthesized, including the adamantyl (Ada) derivative. niph.go.jp The adamantyl group is a bulky, tricyclic hydrocarbon moiety known for its high lipophilicity. researchgate.netnih.gov In drug design, its incorporation is often used to increase the partition coefficient (logP), which can improve pharmacokinetic properties. researchgate.netnih.gov

Compared to a simple acetyl group, the sterically demanding adamantyl group can serve as a "lipophilic bullet," enhancing binding through hydrophobic interactions and improving metabolic stability by impeding the access of hydrolytic enzymes like amidases and esterases. researchgate.netnih.gov The synthesis of Ada-RYYRIK-NH2 was achieved with a high yield of approximately 56%, demonstrating its chemical accessibility. niph.go.jp The substitution of the acetyl group with the adamantyl moiety represents a strategy to enhance the drug-like qualities of the parent peptide. researchgate.net

N-terminal modifications directly influence how the peptide binds to its receptor and its subsequent functional effect. Ac-RYYRIK-NH2 is a high-affinity ligand for the NOP receptor (ORL1), with studies reporting a K_i value of 1.5 nM. rndsystems.com It acts as a competitive antagonist, inhibiting the activation of G proteins stimulated by nociceptin (B549756) in rat brain membranes without depressing the maximal effect of the endogenous ligand. nih.gov

Studies on Ac-RYYRIK-NH2 revealed that the N-terminal acetyl group is essential for its binding to the ORL1 receptor. nih.gov The introduction of the larger adamantyl group is a strategic modification intended to modulate these binding and functional properties. While specific binding affinity values for this compound are not detailed in the provided search results, the principles of SAR suggest that the increased lipophilicity and bulk of the adamantyl group would alter the interaction with the receptor's binding pocket. researchgate.net The relationship between binding affinities and functional potencies of receptor antagonists can be complex, influenced by factors such as receptor subtypes and the specific chemical structure of the ligand. researchgate.net The goal of such a modification is often to enhance potency and stability. creative-peptides.com

Amino Acid Scanning and Mutagenesis of the RYYRIK Sequence

To determine the contribution of each amino acid residue to the peptide's activity, systematic SAR studies, including alanine (B10760859) (Ala) scanning, have been conducted on the parent sequence Ac-RYYRIK-NH2. nih.gov

Alanine-scanning mutagenesis of Ac-RYYRIK-NH2 has demonstrated that the N-terminal tripeptide sequence, Arg-Tyr-Tyr, is critically important for binding to the ORL1 receptor. nih.gov Further truncation studies from both the N- and C-termini underscored the particular significance of the N-terminal Arginine (Arg) residue. nih.gov The removal of this single amino acid leads to a substantial loss of activity, indicating that the acetyl-arginine structure at position 1 is a key feature for receptor interaction. nih.gov

The positively charged side chain of arginine is known to be crucial for the activity of many antimicrobial and cell-penetrating peptides, often promoting electrostatic interactions with biological targets. nih.gov The importance of both arginine and tyrosine in bioactive peptides has been noted in other contexts, where their specific sequence and stereochemistry dictate biological effects. elsevierpure.com The findings for Ac-RYYRIK-NH2 are summarized in the table below.

| Modification Type | Finding | Implication for Activity | Citation |

| Ala-Scanning | Substitution of residues within the Arg-Tyr-Tyr sequence with Alanine | The N-terminal tripeptide is crucial for receptor binding. | nih.gov |

| N-Terminal Truncation | Removal of the N-terminal Arginine residue | Revealed the special importance of this residue for activity. | nih.gov |

| Protecting Group Removal | Removal of the N-terminal acetyl group | The acetyl group is essential for receptor binding. | nih.gov |

| Protecting Group Removal | Removal of the C-terminal amide group | The C-terminal amide is insignificant for receptor binding. | nih.gov |

Peptide Backbone Modifications and Their Effects

While specific studies on backbone modifications of this compound were not found, this strategy is a common approach in peptide medicinal chemistry to enhance stability and modulate conformation. nih.gov Such modifications can include N-methylation of the amide backbone or the introduction of spacers like a methylene (B1212753) group. nih.gov N-methylation abolishes the ability of the amide nitrogen to act as a hydrogen bond donor, which can disrupt secondary structures like β-sheets and increase resistance to proteolytic enzymes. nih.gov Introducing backbone spacers increases the degrees of freedom and can perturb ordered structural motifs, potentially altering fibril formation or receptor interaction in other peptide systems. nih.gov Applying these modifications to the RYYRIK sequence could further probe its conformational requirements for activity and improve its stability.

Conformational Constraints and Cyclization Strategies

Reducing the conformational flexibility of a linear peptide can lock it into its "bioactive conformation," leading to increased potency, selectivity, and stability. nih.gov This is often achieved through cyclization. While specific cyclization studies on this compound are not detailed, the principles are well-established from research on other neuropeptides like bradykinin (B550075) and somatostatin. nih.gov

Strategies to constrain a peptide include:

Side Chain-to-Side Chain Cyclization: Linking the side chains of two amino acids, such as cysteine residues, to form a disulfide bridge. nih.gov

End-to-End Cyclization: Forming a peptide bond between the N-terminal amine and the C-terminal carboxyl group. nih.gov

Backbone Cyclization: Introducing functionalized amino acids that allow for ring closure through the peptide backbone. nih.gov

Applying these strategies to the RYYRIK sequence could provide highly constrained analogues. Such molecules would be valuable tools for detailed conformational analysis using techniques like NMR, helping to define the three-dimensional structure required for optimal interaction with the ORL1 receptor. nih.gov

Advanced Research Methodologies and Translational Research Tool Applications

Development of Ac-RYYRIK-NH2 as a Pharmacological Tool

Ac-RYYRIK-NH2, a synthetic hexapeptide, has been instrumental in advancing our understanding of specific G protein-coupled receptors. Its development has focused on its precise interactions and functional outcomes in various biological systems.

Ac-RYYRIK-NH2 is recognized for its selective affinity and activity at the NOP/ORL1 receptor nih.govnih.govplos.orgguidetopharmacology.orgmedchemexpress.comsemanticscholar.orgplos.orgresearchgate.netnih.govnih.govnih.gov. This receptor plays a crucial role in pain modulation, anxiety, and other physiological processes. Ac-RYYRIK-NH2 functions as a partial agonist, capable of stimulating the receptor, but can also exhibit antagonist properties, competitively inhibiting the effects of the endogenous ligand, nociceptin (B549756) (N/OFQ) nih.govmedchemexpress.comsemanticscholar.orgplos.orgnih.gov.

Studies have utilized Ac-RYYRIK-NH2 in a range of assays to characterize its pharmacological profile. These include:

Receptor Binding Assays: Demonstrating high affinity for the NOP receptor, with reported dissociation constants (Kd) and inhibition constants (Ki) in the low nanomolar range nih.govmedchemexpress.comsemanticscholar.orgebi.ac.uk. For instance, binding assays have shown affinities such as Kd = 1.5 nM in CHO cells medchemexpress.com and Ki = 4.2 nM for the parent compound Ac-RYYRIK-NH2 nih.gov.

G Protein Activation Studies: Ac-RYYRIK-NH2 has been shown to antagonize the stimulation of [35S]-GTPγS binding to G proteins by N/OFQ in rat brain preparations, indicating its role as a functional antagonist in these systems medchemexpress.comnih.gov.

Bioassays: Its activity has been assessed in bioassays, such as the electrically stimulated mouse vas deferens, where it has demonstrated agonist or antagonist effects depending on the experimental context nih.govplos.org.

Furthermore, Ac-RYYRIK-NH2 has served as a scaffold for creating hybrid peptides, combining its NOP receptor-targeting sequence with other pharmacophores to explore novel dual-acting ligands with altered or expanded receptor interaction profiles semanticscholar.orgresearchgate.net. Its ability to interact with different binding states or conformations of the NOP receptor also makes it valuable for understanding receptor dynamics ebi.ac.uk.

Theoretical and Computational Perspectives in Ada Ryyrik Nh2 Research

Molecular Docking and Dynamics Simulations of Ada-RYYRIK-NH2 with Receptors

Molecular docking and dynamics simulations are pivotal in understanding how this compound interacts with its target receptors. Studies have identified this compound as a potent partial agonist for the NOP receptor, with a reported dissociation constant (Kd) of 1.5 nM when expressed in CHO cells medchemexpress.com. It also functions as a competitive antagonist for G protein activation by nociceptin (B549756)/orphanin FQ (N/OFQ) in rat brain membranes medchemexpress.com. Further research indicates that this compound can displace [3H]nociceptin in a dose-dependent manner, suggesting a shared binding site with the natural ligand on the ORL1 receptor niph.go.jp. In functional assays, it demonstrates partial agonist activity in [35S]GTPγS binding assays medchemexpress.comniph.go.jp.

Computational studies involving chimeric peptides incorporating the RYYRIK-NH2 sequence have also utilized docking simulations to investigate structural determinants of activity mdpi.com. These simulations aim to map the interactions between the peptide and receptor binding sites, providing insights into the molecular basis of its agonistic or antagonistic effects. For instance, the N-terminal tripeptide sequence, Arg-Tyr-Tyr, has been identified as critically important for binding to the ORL1 receptor niph.go.jp. The ability of this compound to bind to the NOP receptor is quantified by a pKi value of 9.29 nM mdpi.com.

Molecular dynamics simulations, while not extensively detailed for this compound itself in the provided search results, are a standard technique for assessing the stability of protein-ligand complexes over time and can reveal dynamic conformational changes crucial for binding affinity and efficacy biorxiv.orgals-journal.comarxiv.orgmdpi.comrsc.orgjscimedcentral.comnih.govnih.govherbmedpharmacol.com. Such simulations would complement docking studies by providing a more comprehensive view of the binding event.

Quantum Chemical Calculations to Predict Molecular Properties Relevant to Activity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to predict fundamental molecular properties that influence a compound's activity and behavior arxiv.orgscitechnol.comnih.govnih.govrsc.orgarxiv.orgrsc.org. For this compound, these calculations provide essential physicochemical parameters.

The compound, identified with the chemical formula C53H82N14O8 and a molecular weight of 1043.329 g/mol , exhibits a calculated xlogp of 0.070 idrblab.net. This low lipophilicity suggests it is relatively hydrophilic. Further analysis of its properties reveals a hydrogen bond donor count of 13 and a hydrogen bond acceptor count of 11, with 31 rotatable bonds idrblab.net. These values indicate a complex structure with multiple potential sites for hydrogen bonding and conformational flexibility. The polar surface area is calculated to be 392.7 Ų, which is substantial and contributes to its hydrophilic nature. According to Lipinski's Rule of Five, this compound would not be considered a typical drug-like small molecule, primarily due to its high hydrogen bond donor and acceptor counts, and its molecular weight exceeding 500 Da idrblab.net.

These predicted properties are vital for understanding its pharmacokinetic profile, solubility, and interaction potential with biological macromolecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 1043.329 Da | idrblab.net |

| Molecular Formula | C53H82N14O8 | idrblab.net |

| xlogp | 0.070 | idrblab.net |

| Hydrogen Bond Donor Count | 13 | idrblab.net |

| Hydrogen Bond Acceptor Count | 11 | idrblab.net |

| Rotatable Bonds | 31 | idrblab.net |

| Polar Surface Area | 392.7 Ų | idrblab.net |

| Heavy Atom Count | 75 | idrblab.net |

De Novo Peptide Design Principles Informed by this compound SAR

Structure-activity relationship (SAR) studies on this compound and its derivatives have provided foundational principles for de novo peptide design. Research has highlighted the critical importance of the positively charged arginine residue at the first position of the RYYRIK sequence for biological activity at the NOP receptor nih.gov. Furthermore, modifications to the N-terminus with various acyl groups have been shown to decrease the peptide's affinity for the receptor and its intrinsic activity in stimulating G-protein activation nih.gov. This suggests that the N-terminal modification plays a significant role in modulating the peptide's interaction profile.

The N-terminal tripeptide, Arg-Tyr-Tyr, has been identified as crucial for binding to the ORL1 receptor niph.go.jp. These findings guide the design of new peptides by emphasizing the need to retain or optimize these key residues and their positions. De novo design principles would involve systematically altering sequences, exploring different N-terminal modifications, and evaluating the impact on receptor binding and functional activity, potentially using computational screening and SAR data as a guide. The successful conjugation of Ac-RYYRIK-NH2 with other peptide fragments to create chimeric ligands targeting multiple receptors also exemplifies how SAR insights can lead to novel molecular designs mdpi.com.

Table 2: Key SAR Insights for this compound

| Finding | Implication for Design | Source |

| Positively charged Arginine at position 1 is crucial for biological activity. | Retain or optimize positively charged residues at the N-terminus for receptor interaction. | nih.gov |

| N-terminal modifications with various acyl groups decreased affinity and intrinsic activity. | Careful selection and optimization of N-terminal modifications are necessary; simpler or specific acyl groups might be detrimental. | nih.gov |

| The N-terminal tripeptide Arg-Tyr-Tyr is critically important for ORL1 receptor binding. | Maintain the Arg-Tyr-Tyr motif or similar sequences to ensure effective binding to the ORL1/NOP receptor. | niph.go.jp |

| Chimeric peptides incorporating RYYRIK-NH2 demonstrate simultaneous targeting of multiple receptors. | Design strategies can involve linking this compound or its active fragments to other pharmacophores to achieve multi-target engagement. | mdpi.com |

Machine Learning and Artificial Intelligence Applications in Peptide Optimization

Machine learning (ML) and artificial intelligence (AI) offer powerful tools for accelerating the discovery and optimization of peptides like this compound researchgate.netmdpi.comamidetech.comnih.govnih.gov. These technologies enable the analysis of vast datasets, prediction of peptide properties, and identification of optimal sequences for desired activities.

ML algorithms such as Ada-boost, random forest, and support vector machines can be trained on existing peptide data to predict binding affinities, efficacy, or other biological activities researchgate.netmdpi.comnih.gov. For instance, ML models can be used to predict the activity of novel peptide sequences based on their physicochemical features or sequence composition mdpi.comnih.gov. Deep learning techniques, including recurrent neural networks (RNNs) and long short-term memory (LSTM) networks, are particularly well-suited for processing sequential data like peptide sequences, treating them akin to natural language mdpi.comamidetech.com. These models can learn complex patterns and relationships between sequence structure and function.

Applications in peptide optimization include:

Virtual Screening and Prediction: ML models can rapidly screen large libraries of potential peptide sequences, predicting their likelihood of interacting with a target receptor or exhibiting a desired property, thereby reducing the need for extensive experimental synthesis and testing researchgate.netnih.gov.

De Novo Design: AI can facilitate the generation of entirely new peptide sequences with optimized characteristics, moving beyond modifications of existing structures researchgate.netamidetech.comnih.govrsc.orgnih.govbiorxiv.org. This can involve algorithms that explore sequence space to find peptides with enhanced binding affinities or specific functional profiles.

SAR Elucidation: ML can help identify key sequence motifs or amino acid properties that are critical for activity, thereby refining SAR understanding and guiding rational design efforts mdpi.comnih.gov.

The integration of these computational approaches allows for a more efficient and targeted discovery pipeline, enabling the design of peptides with tailored properties for specific biological applications.

Compound Names Mentioned

this compound

Ac-RYYRIK-NH2

RP-170-RYYRIK-NH2 (KW-495)

RP-170-Gly3-RYYRIK-NH2 (KW-496)

Bu-RYYRIK-NH2

Nphe1,Arg14,Lys15nociceptin-NH2

Ac-RYYRIK-ol

Future Research Trajectories for the Synthetic Peptide this compound

The synthetic peptide this compound, characterized by the sequence Adamantane-Arginine-Tyrosine-Tyrosine-Isoleucine-Arginine-Lysine-NH2, represents a unique molecular entity with potential for various research applications. While comprehensive studies on this specific compound are not yet widely available in peer-reviewed literature, its structural components suggest several promising avenues for future scientific investigation. This article outlines the key areas of emerging research and future directions for elucidating the biological significance and potential applications of this compound.

Q & A

Q. What are the recommended protocols for synthesizing and characterizing Ada-RYYRIK-NH2 to ensure reproducibility?

this compound synthesis requires strict adherence to peptide coupling protocols, including solid-phase synthesis with Fmoc/t-Bu chemistry. Characterization should involve tandem mass spectrometry (MS/MS) for molecular weight verification and nuclear magnetic resonance (NMR) for structural confirmation. For reproducibility, document solvent purity, reaction temperatures, and purification methods (e.g., HPLC gradients). Include raw spectral data in supplementary materials to validate purity (>95%) .

Q. Which analytical techniques are most reliable for verifying the structural integrity of this compound in aqueous solutions?

Circular dichroism (CD) spectroscopy is critical for assessing secondary structure stability in aqueous environments. Pair this with dynamic light scattering (DLS) to monitor aggregation under varying pH and temperature conditions. For quantitative analysis, use reverse-phase HPLC with a C18 column and a trifluoroacetic acid (TFA)/acetonitrile gradient .

Q. How should researchers design stability studies for this compound under physiological conditions?

Conduct accelerated stability testing by incubating the peptide in phosphate-buffered saline (PBS) at 37°C for 7–14 days. Monitor degradation via HPLC and MALDI-TOF MS. Include control samples with protease inhibitors (e.g., aprotinin) to distinguish enzymatic vs. chemical degradation pathways. Report degradation products using fragmentation patterns .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in bioactivity data for this compound across different cell lines?

Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular calcium flux assays). Control for batch-to-batch variability by standardizing cell passage numbers and serum-free incubation protocols. Perform dose-response curves with Hill slope analysis to compare potency (EC₅₀) and efficacy (Emax) across models. Address discrepancies through meta-analysis of raw datasets from independent labs .

Q. How can researchers optimize in vivo experimental designs to study this compound’s pharmacokinetics while minimizing interspecies variability?

Use pharmacokinetic (PK) modeling to select appropriate animal models (e.g., transgenic mice expressing human receptors). Employ microsampling techniques to reduce animal use and enable high-temporal-resolution PK profiling. Normalize data to body surface area or allometric scaling factors. Validate findings with ex vivo receptor autoradiography .

Q. What computational approaches improve predictive modeling of this compound’s interaction with G protein-coupled receptors (GPCRs)?

Combine molecular dynamics (MD) simulations (e.g., Desmond or GROMACS) with homology modeling based on cryo-EM structures of homologous GPCRs. Use free-energy perturbation (FEP) calculations to predict binding free energy changes. Validate predictions via alanine scanning mutagenesis and functional cAMP assays .

Q. How should statistical frameworks be applied to address low sample sizes in this compound toxicity studies?

Implement Bayesian hierarchical models to pool data from small cohorts while accounting for inter-study variability. Use non-parametric tests (e.g., Mann-Whitney U) with false discovery rate (FDR) correction for skewed distributions. Supplement with in silico toxicity prediction tools (e.g., ProTox-II) to prioritize in vivo endpoints .

Q. What interdisciplinary methods integrate this compound’s mechanistic data into broader signaling pathway analyses?

Apply phosphoproteomics (e.g., TMT labeling) to map downstream kinase activation. Pair this with single-cell RNA sequencing (scRNA-seq) to identify receptor co-expression patterns. Use pathway enrichment tools (e.g., Ingenuity IPA) to contextualize results against databases like KEGG or Reactome .

Literature and Data Management

Q. What systematic review strategies ensure comprehensive coverage of this compound’s pharmacological profile?

Use Boolean operators (e.g., "this compound AND (GPCR OR signaling) NOT review") in PubMed/Scopus. Screen hits via PRISMA flow diagrams, prioritizing primary studies with full experimental protocols. Extract data into standardized templates (e.g., MIAME for omics data) to facilitate meta-analysis .

Q. How can researchers ethically manage conflicting data interpretations in collaborative studies on this compound?

Establish a pre-publication agreement outlining authorship criteria and data ownership. Use version-controlled platforms (e.g., GitLab) to track contributions. Resolve disputes through blinded re-analysis by third-party statisticians, adhering to COPE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.